6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15910100
Molecular Formula: C14H13ClN4
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13ClN4 |
|---|---|
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | 6-chloro-4-piperazin-1-ylquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |
| Standard InChI Key | RQAWLXIPACTIDX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted at positions 3, 4, and 6. Critical structural elements include:
The piperazine moiety introduces conformational flexibility, while the C-3 nitrile group enhances hydrogen-bonding capacity . X-ray crystallography data remain unavailable, but comparative analyses with analogous 4-piperazinylquinolines suggest a planar quinoline ring system with a chair-configured piperazine substituent .
Synthesis and Manufacturing Processes
Core Synthetic Strategies
Two primary routes dominate the literature:
Route A: Direct Piperazine Coupling
4-Chloro-6-methoxyquinoline-3-carbonitrile reacts with piperazine in acetonitrile under reflux (2–5 hours), achieving yields up to 86% after column chromatography . Key steps:
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Nucleophilic Aromatic Substitution: Piperazine displaces the C-4 chlorine atom .
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Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics .
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Purification: Silica gel chromatography with dichloromethane/methanol gradients removes unreacted piperazine .
Route B: Multi-Step Functionalization
A patent-described method involves:
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Phosphorus Oxychloride-Mediated Chlorination: 6-Methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile treated with POCl₃ at 105°C for 45 minutes .
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Toluene Azeotrope: Removes residual POCl₃ to prevent hydrolysis .
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Base Extraction: Saturated Na₂CO₃ neutralizes acidic byproducts .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
Pharmacological Profile and Biological Activities
| Compound | MDA-MB-231 IC₅₀ (μM) | MCF7 IC₅₀ (μM) |
|---|---|---|
| 5a | 2.1 | 3.8 |
| 5k | 8.7 | 12.4 |
Antibacterial Activity
Against Staphylococcus aureus (ATCC 29213), derivatives exhibit MIC values of 4–16 μg/mL, outperforming ciprofloxacin (MIC = 1 μg/mL) in methicillin-resistant strains . The nitrile group enhances membrane penetration, while the piperazine moiety disrupts efflux pump binding .
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